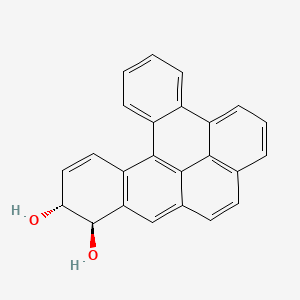

Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene: is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This compound is a metabolite of dibenzo(def,p)chrysene, which is known for its carcinogenic properties. The compound is of significant interest in toxicology and environmental chemistry due to its potential health impacts and its role in the metabolic pathways of PAHs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene typically involves the metabolic activation of dibenzo(def,p)chrysene by cytochrome P450 enzymes. This process includes the initial formation of an epoxide intermediate, which is then hydrolyzed to form the dihydrodiol compound .

Industrial Production Methods: The synthesis usually involves enzymatic reactions facilitated by hepatic microsomes from various species, including humans and rodents .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form reactive diol-epoxide metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.

Substitution: Electrophilic reagents such as halogens can be used for substitution reactions.

Major Products:

Diol-Epoxide Metabolites: These are highly reactive and can form DNA adducts, leading to mutagenesis and carcinogenesis.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used to study the metabolic pathways of PAHs and their activation by cytochrome P450 enzymes. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .

Biology: In biological research, the compound is used to investigate the toxicological effects of PAHs. It is studied for its role in inducing oxidative stress and DNA damage .

Medicine: The compound is of interest in cancer research due to its potential to form DNA adducts and induce mutations. It is used to study the mechanisms of chemical carcinogenesis .

Industry: While not widely used in industry, the compound’s study provides insights into the environmental impact of PAHs and helps in developing strategies for pollution control and risk assessment .

Wirkmechanismus

The compound exerts its effects primarily through the formation of reactive diol-epoxide metabolites. These metabolites can readily react with DNA, forming adducts that can lead to mutations and carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA, and the pathways involved include the activation by cytochrome P450 enzymes and subsequent hydrolysis by epoxide hydrolase .

Vergleich Mit ähnlichen Verbindungen

Benzo[a]pyrene-7,8-dihydrodiol: Another PAH metabolite with similar carcinogenic properties.

Dibenzo[a,l]pyrene-11,12-dihydrodiol: A structurally similar compound with comparable metabolic pathways.

Uniqueness: Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene is unique due to its specific metabolic activation pathway and the formation of highly reactive diol-epoxide metabolites. Its study provides valuable insights into the mechanisms of PAH-induced carcinogenesis and the role of metabolic enzymes in this process .

Eigenschaften

CAS-Nummer |

153857-27-3 |

|---|---|

Molekularformel |

C24H16O2 |

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

(18R,19R)-hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),20-undecaene-18,19-diol |

InChI |

InChI=1S/C24H16O2/c25-20-11-10-18-19(24(20)26)12-14-9-8-13-4-3-7-16-15-5-1-2-6-17(15)23(18)22(14)21(13)16/h1-12,20,24-26H/t20-,24-/m1/s1 |

InChI-Schlüssel |

WRVXSEQFNZZEJV-HYBUGGRVSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O |

Isomerische SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)[C@H]([C@@H](C=C6)O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O |

Synonyme |

D-D-pyrene trans-11,12-Dihydroxy-11,12-dihydrodibenzo(a,l)pyrene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1205986.png)

![6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)

![Bicyclo[2.2.2]octane-2,6-dione](/img/structure/B1205994.png)